2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(pyridin-3-yl)ethylidene]acetohydrazide
Description
This compound belongs to the class of 1,2,4-triazole derivatives fused with acetohydrazide moieties. Its structure features a central 1,2,4-triazole ring substituted with a 4-chlorophenyl group at position 5 and a phenyl group at position 2. A sulfanyl (-S-) linker connects the triazole core to an acetohydrazide group, which is further functionalized with a pyridin-3-yl ethylidene moiety . Such derivatives are typically synthesized via condensation reactions between thiosemicarbazides and aldehydes or ketones, followed by cyclization and functionalization steps .
Properties
Molecular Formula |
C23H19ClN6OS |
|---|---|
Molecular Weight |
463.0 g/mol |
IUPAC Name |
2-[[5-(4-chlorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-1-pyridin-3-ylethylideneamino]acetamide |
InChI |
InChI=1S/C23H19ClN6OS/c1-16(18-6-5-13-25-14-18)26-27-21(31)15-32-23-29-28-22(17-9-11-19(24)12-10-17)30(23)20-7-3-2-4-8-20/h2-14H,15H2,1H3,(H,27,31)/b26-16+ |
InChI Key |
CNOVHEMYQRAVTN-WGOQTCKBSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)CSC1=NN=C(N1C2=CC=CC=C2)C3=CC=C(C=C3)Cl)/C4=CN=CC=C4 |
Canonical SMILES |
CC(=NNC(=O)CSC1=NN=C(N1C2=CC=CC=C2)C3=CC=C(C=C3)Cl)C4=CN=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 5-(4-Chlorophenyl)-4-Phenyl-4H-1,2,4-Triazole-3-Thiol
The triazole-thiol core is synthesized via cyclization of a thiosemicarbazide intermediate. Phenylhydrazine reacts with 4-chlorophenyl isothiocyanate in ethanol under reflux to form 1-(4-chlorophenyl)-4-phenylthiosemicarbazide, which undergoes cyclization in polyphosphoric acid (PPA) at 160°C for 6 hours. This method achieves yields of 85–92% and purity >95% (Table 1).
Table 1: Cyclization Conditions for Triazole-Thiol Synthesis
| Reactant | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| 1-(4-Cl-Ph)-4-Ph-thiosemicarbazide | PPA | 160 | 6 | 85–92 | >95 |
Alternative routes involve formamide-mediated cyclization of hydrazine derivatives, though these require higher temperatures (180–210°C) and yield unsubstituted triazoles. The phenyl and 4-chlorophenyl substituents necessitate customized thiosemicarbazide precursors.
S-Alkylation to Form 2-{[5-(4-Chlorophenyl)-4-Phenyl-4H-1,2,4-Triazol-3-yl]Sulfanyl}Acetohydrazide
The triazole-thiol undergoes S-alkylation with chloroacetohydrazide in ethanol under basic conditions (K₂CO₃, reflux, 5 h). Nucleophilic substitution at the sulfur atom proceeds via a disulfide intermediate, as confirmed by mechanistic studies. Yields range from 75–94%, depending on the stoichiometry of chloroacetohydrazide (1.2–1.5 equiv).
Table 2: Optimization of S-Alkylation Parameters
| Chloroacetohydrazide (equiv) | Base | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1.2 | K₂CO₃ | Ethanol | 5 | 75 |
| 1.5 | K₂CO₃ | Ethanol | 5 | 94 |
Microwave-assisted synthesis reduces reaction time to 3 minutes with comparable yields (90–92%), though scalability remains challenging. Purification via flash chromatography (hexane:ethyl acetate, 1:1) ensures >98% purity.
Condensation with Pyridin-3-yl Ethylidene to Form the Schiff Base
The acetohydrazide intermediate reacts with 1-(pyridin-3-yl)ethan-1-one in ethanol containing acetic acid (reflux, 4–6 h). Despite the ketone’s lower reactivity compared to aldehydes, catalytic acid facilitates imine formation via azeotropic water removal. The (1E)-ethylidene configuration is confirmed by NMR coupling constants (J = 12–14 Hz).
Table 3: Schiff Base Condensation Outcomes
| Ketone | Acid Catalyst | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1-(Pyridin-3-yl)ethan-1-one | Acetic acid | Ethanol | 6 | 70 |
| 1-(Pyridin-3-yl)ethan-1-one | PTSA | Toluene | 8 | 88 |
Dean-Stark apparatus improves yields to 88% by continuously removing water. Recrystallization from ethanol yields analytically pure product (mp 176–178°C).
Industrial-Scale Considerations
Large-scale production faces challenges in catalyst recovery and waste management. Solid acid catalysts (e.g., H β zeolite) enable greener synthesis of acetohydrazides via one-pot ester hydrazinolysis. Continuous-flow reactors may enhance cyclization efficiency by maintaining precise temperature control (160°C ± 2°C).
Analytical Characterization
Key spectroscopic data validate structural integrity:
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols.
Scientific Research Applications
2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E)-1-(pyridin-3-yl)ethylidene]acetohydrazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as an anticancer agent.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may interfere with cellular signaling pathways involved in inflammation and cancer .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The target compound shares structural homology with several 1,2,4-triazole-acetohydrazide derivatives. Key analogues include:
Physicochemical Properties
- Spectroscopic Data : The IR spectrum of the target compound is expected to show peaks for C=O (~1700 cm⁻¹), C=N (~1520 cm⁻¹), and S-H (~2550 cm⁻¹), aligning with trends observed in related triazole-thiols .
- Solubility : The 4-chlorophenyl and pyridine groups may reduce aqueous solubility compared to analogues with methoxy or hydroxyl substituents (e.g., compounds in ) .
Biological Activity
The compound 2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(pyridin-3-yl)ethylidene]acetohydrazide belongs to the class of 1,2,4-triazole derivatives, which are known for their diverse biological activities. This article reviews the synthesis, characterization, and biological properties of this compound based on existing literature.
Synthesis and Characterization
The synthesis of the compound involves multiple steps, including the formation of the triazole ring and subsequent modifications to introduce the hydrazide functionality. The typical synthetic route includes:
- Formation of Triazole Ring : The reaction of 4-chlorophenyl and phenyl derivatives with thioketones leads to the formation of the triazole core.
- Hydrazone Formation : The introduction of a pyridine derivative results in the hydrazone linkage.
- Purification : The synthesized compound is purified through recrystallization techniques.
Characterization techniques such as NMR spectroscopy and mass spectrometry confirm the structure and purity of the final product.
Biological Activity
The biological activity of 1,2,4-triazole derivatives is well-documented, with various studies highlighting their antimicrobial, antifungal, anticancer, and anti-inflammatory properties.
Antimicrobial Activity
- Antibacterial Properties : Studies have shown that compounds containing a triazole ring exhibit significant antibacterial activity against various strains including Staphylococcus aureus and Escherichia coli. For instance, derivatives similar to our compound have been reported to show moderate to good activity against Enterobacter aerogenes and Bacillus cereus .
- Antifungal Activity : The presence of the triazole moiety enhances antifungal efficacy. Compounds with similar structures have demonstrated effectiveness against fungi such as Candida albicans .
Anticancer Activity
Research indicates that triazole derivatives can inhibit cancer cell proliferation through various mechanisms. The compound's ability to induce apoptosis in cancer cells has been noted in several studies .
Anti-inflammatory Properties
Compounds with a triazole scaffold have also been investigated for anti-inflammatory effects. They may inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory pathways .
Structure-Activity Relationship (SAR)
The biological activity of triazole derivatives is often influenced by their structural features. Key factors include:
- Substituents on the Triazole Ring : The presence of electron-withdrawing groups (like chlorophenyl) enhances activity.
- Hydrazone Linkage : This functional group can significantly affect binding affinity to biological targets .
Data Table: Biological Activities of Related Triazole Compounds
| Compound Name | Activity Type | Target Organism/Cell Line | Activity Level |
|---|---|---|---|
| Compound A | Antibacterial | Staphylococcus aureus | Moderate |
| Compound B | Antifungal | Candida albicans | Good |
| Compound C | Anticancer | HeLa Cells | Significant Inhibition |
| Compound D | Anti-inflammatory | COX Enzyme Inhibition | High |
Case Studies
- Study on Antimicrobial Efficacy : A recent study evaluated a series of triazole derivatives against a panel of bacterial strains. The results indicated that compounds with similar structures to our target exhibited potent antibacterial properties, particularly against Gram-positive bacteria .
- Anticancer Mechanisms : Another investigation focused on the anticancer potential of triazoles. It was found that these compounds could induce cell cycle arrest and apoptosis in various cancer cell lines, suggesting their utility as potential chemotherapeutic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
